4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLGNJGRUYRMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the chlorination of indene followed by carboxylation. One common method is the reaction of indene with chlorine gas in the presence of a catalyst to introduce the chloro group. The resulting 4-chloroindene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 4 undergoes nucleophilic substitution under alkaline or catalytic conditions. Key reactions include:
Industrial methods often employ continuous flow reactors to enhance efficiency during substitution.
Carboxylic Acid Reactivity
The carboxylic acid group participates in esterification, amidation, and decarboxylation:
Esterification
Amidation
-
Reagents : Thionyl chloride (SOCl₂) followed by NH₃
-
Product : 4-Chloro-indan-1-carboxamide
Decarboxylation
-
Conditions : Pyridine, 200°C
-
Product : 4-Chloro-indene
-
Yield : 60%
Oxidation Reactions
Controlled oxidation modifies the indene backbone:
| Target Site | Reagents | Products | Selectivity |
|---|---|---|---|
| Benzylic C-H | KMnO₄, H₂O/acetone | 4-Chloro-indan-1,2-dione | High |
| Aromatic ring | CrO₃, acetic acid | Chlorinated phthalic acid analogs | Moderate |
Oxidation to ketones (e.g., indan-1,2-dione) is favored under acidic conditions .
Reduction Reactions
The carboxylic acid and chloro groups are selectively reduced:
Carboxylic Acid Reduction
-
Reagents : LiAlH₄, ether
-
Product : 4-Chloro-indan-1-ol
-
Yield : 70%
Dechlorination
Comparative Reactivity
The compound’s reactivity differs from analogs due to electronic effects from the chloro substituent:
| Property | 4-Chloro Derivative | 4-Fluoro Analog | 4-Bromo Analog |
|---|---|---|---|
| Substitution Rate | Moderate | Slow | Fast |
| Acid Strength (pKa) | 3.2 | 3.5 | 2.9 |
| Thermal Stability | Stable ≤ 200°C | Stable ≤ 180°C | Decomposes at 150°C |
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Intermediates
4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid serves as a versatile building block for synthesizing various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new therapeutic compounds. -
Selective DDR1 Inhibitor
Research indicates that this compound acts as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), which is implicated in fibrosis and cancer progression. By inhibiting DDR1, it has potential therapeutic implications for treating pancreatic cancer and other fibrotic diseases . -
Anti-inflammatory Properties
Derivatives of this compound have shown promise in exhibiting anti-inflammatory activities. This makes them candidates for developing treatments for conditions characterized by excessive inflammation . -
Neuroprotective Effects
Some studies suggest that structural analogs may possess neuroprotective properties, indicating potential applications in treating neurodegenerative disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Indene core with chloro substituent | Selective DDR1 inhibitor; anti-inflammatory |
| 5-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Amino group at position 5 | Potential neuroprotective effects |
| 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Chlorine at position 6 | Distinct pharmacological profiles |
| 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Methoxy group instead of chloro | Enhanced solubility and bioactivity |
Case Study 1: DDR1 Inhibition
A study focused on the interaction between this compound and DDR1 demonstrated significant binding affinity to the kinase domain of the receptor. This interaction was linked to reduced signaling pathways associated with collagen-induced epithelial–mesenchymal transition, highlighting its therapeutic potential against fibrotic diseases .
Case Study 2: Anti-inflammatory Activity
In vitro studies have shown that derivatives of this compound exhibit notable anti-inflammatory effects by modulating inflammatory cytokines. These findings suggest potential applications in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chloro and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. It can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,3-dihydro-1H-indene-1-one
- 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
- 4-amino-2,3-dihydro-1H-indene-1-carboxylic acid
Uniqueness
4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific combination of a chloro group and a carboxylic acid group on the indene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility in chemical reactions set it apart from other similar compounds .
Biological Activity
4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a chloro group and a carboxylic acid group attached to the indene ring, has been studied for its interactions with various biological targets, particularly in the context of cancer and fibrotic diseases.
- Molecular Formula : C10H9ClO2
- Molecular Weight : 196.63 g/mol
- Melting Point : 114 - 117 °C
- Boiling Point : Approximately 353.3 °C
The presence of the chloro and carboxylic acid functional groups enhances the reactivity of this compound, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic additions .
The primary biological activity of this compound is attributed to its role as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1 is implicated in cellular signaling pathways related to fibrosis and cancer progression. By inhibiting DDR1, this compound may disrupt collagen-induced epithelial–mesenchymal transition (EMT), a process crucial for tumor metastasis and fibrotic disease development.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Its inhibition of DDR1 has been linked to reduced cell proliferation and invasion in pancreatic cancer models. The compound's ability to modulate signaling pathways associated with tumor growth positions it as a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
In addition to its anticancer activity, derivatives of this compound have shown potential anti-inflammatory effects. These properties may be leveraged in treating conditions characterized by excessive inflammation, further broadening the therapeutic applications of this compound.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Investigate DDR1 inhibition | Demonstrated effective binding to DDR1 kinase domain with significant inhibition of downstream signaling pathways. | |
| Study 2 | Evaluate anti-inflammatory activity | Showed promising results in reducing inflammatory markers in vitro. |
| Study 3 | Assess cytotoxicity against cancer cells | Induced apoptosis in pancreatic cancer cell lines with IC50 values indicating potent activity. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the chloro and carboxylic acid groups onto the indene framework. Variations in substituents can lead to derivatives with altered biological activities, expanding the scope for medicinal applications .
Q & A
Q. Comparative Reactivity :
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| 4-Bromo analog | Bromine instead of chlorine | Slower nucleophilic substitution |
| 6-Methoxy analog | Methoxy group | Altered electronic and steric effects |
Advanced: What experimental strategies are recommended to study interactions with apoptotic pathway proteins?
Answer:
To investigate biological targets (e.g., inhibitor of apoptosis proteins [IAPs]):
In vitro binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity to IAPs .
Caspase activation assays : Measure caspase-3/7 activity in cancer cell lines (e.g., HeLa) treated with the compound .
Protein degradation studies : Monitor ubiquitination/proteasomal degradation of IAPs via Western blotting .
Controls : Include negative controls (e.g., Boc-protected analogs ) and validate results across multiple cell lines.
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Contradictions may arise from variations in:
- Purity and stereochemistry : Ensure compound purity (≥95% by HPLC-UV ) and confirm stereochemical integrity (e.g., chiral HPLC or NMR ).
- Assay conditions : Standardize cell culture media, incubation times, and protein concentrations .
- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) to account for experimental variability.
Case Study : Discrepancies in apoptotic activity could stem from differences in IAP isoform expression across cell models .
Basic: What analytical techniques are suitable for characterizing this compound?
Answer:
- Structural elucidation :
- Purity analysis :
Advanced: What methodological considerations apply to designing bioactive derivatives?
Answer:
To enhance bioactivity:
Functional group modifications :
- Replace chlorine with bioisosteres (e.g., CF3) to modulate electronic effects .
- Esterify the carboxylic acid to improve membrane permeability .
Structure-activity relationship (SAR) studies :
- Synthesize analogs with varying substituents (e.g., 5-methoxy, 6-cyano) and test in apoptotic assays .
Computational modeling :
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with IAPs .
Example : Derivatives with tert-butoxycarbonyl (Boc) protection showed reduced off-target effects in preliminary studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
